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molecular formula C10H10O5 B8417280 4-(Formyloxy)-2-methoxyphenyl acetate

4-(Formyloxy)-2-methoxyphenyl acetate

Cat. No. B8417280
M. Wt: 210.18 g/mol
InChI Key: FMDOTVZKUPWHBM-UHFFFAOYSA-N
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Patent
US08481590B2

Procedure details

To a solution of 4-formyl-2-methoxyphenyl acetate (15 g, 77 mmol) in CH2Cl2 (100 mL) was added m-CPBA (31 g, 154 mmol). The solution was refluxed at 50° C. for 2.5 h. The solution was washed with saturated Na2SO3 solution (50 mL), saturated Na2CO3 solution (50 mL) and brine(50 mL), dried over Na2SO4, filtrated and concentrated in vacuo to afford 16 g of crude product as a white solid, which was used for next step without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:10]=[CH:9][C:8](C=O)=[CH:7][C:6]=1[O:13][CH3:14])(=[O:3])[CH3:2].C1C=C(Cl)C=C([C:22]([O:24]O)=[O:23])C=1>C(Cl)Cl>[C:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([O:24][CH:22]=[O:23])=[CH:7][C:6]=1[O:13][CH3:14])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C(C=C1)C=O)OC
Name
Quantity
31 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was washed with saturated Na2SO3 solution (50 mL), saturated Na2CO3 solution (50 mL) and brine(50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=C(C=C1)OC=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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